4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid
Overview
Description
4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with two fluorine atoms and a 1,3-dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid typically involves the formation of the boronic acid group through hydroboration or other boron insertion methods. One common approach is the hydroboration of an appropriate precursor, such as a 2,6-difluorophenyl derivative, followed by oxidation to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the phenyl ring.
Major Products Formed
The major products formed from these reactions include boronic esters, reduced boron compounds, and various substituted phenyl derivatives .
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organohalide substrate .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but with a trifluoromethyl group instead of the dioxolane ring.
2,6-Difluorophenylboronic acid: Lacks the dioxolane ring, making it less sterically hindered.
4-(1,3-Dioxolan-2-yl)phenylboronic acid: Similar but without the fluorine atoms, affecting its reactivity and stability.
Uniqueness
4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid is unique due to the presence of both the dioxolane ring and the fluorine atoms, which confer distinct electronic and steric properties. These features enhance its reactivity in cross-coupling reactions and make it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)-2,6-difluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF2O4/c11-6-3-5(9-15-1-2-16-9)4-7(12)8(6)10(13)14/h3-4,9,13-14H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBJZTQCEQYQLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C2OCCO2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674548 | |
Record name | [4-(1,3-Dioxolan-2-yl)-2,6-difluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-41-8 | |
Record name | B-[4-(1,3-Dioxolan-2-yl)-2,6-difluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(1,3-Dioxolan-2-yl)-2,6-difluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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